Faster Imaging Protocol: Ortho-Iodinated BZA2 Reduces Post-Injection Imaging Wait Time by ~20 Hours Versus Para-Iodinated BZA
The ortho-iodinated derivative ¹²³I-N-(2-diethylaminoethyl)-2-iodobenzamide (BZA2) enables acquisition of whole-body images of good quality at 2-4 hours post-injection, compared to the para-iodinated analog BZA which required imaging at 24 hours post-injection [1]. This represents a clinically significant reduction in protocol duration of approximately 20-22 hours [2].
| Evidence Dimension | Post-injection imaging time to usable image quality |
|---|---|
| Target Compound Data | 2-4 hours post-injection (ortho-iodinated BZA2) |
| Comparator Or Baseline | 24 hours post-injection (para-iodinated BZA) |
| Quantified Difference | Reduction of approximately 20-22 hours (83-92% decrease in wait time) |
| Conditions | Phase II clinical trial in melanoma patients; whole-body scintigraphy |
Why This Matters
This dramatically shorter imaging protocol reduces patient burden, improves clinical workflow efficiency, and lowers per-procedure cost in nuclear medicine departments.
- [1] Cachin F, Mestas D, Kelly A, et al. Phase 2 clinical study of 123I-N-(2-diethylaminoethyl)-2-iodobenzamide in the diagnostic of primary and metastatic ocular melanoma. Journal Français d'Ophtalmologie. 2004;27(1):34-39. View Source
- [2] Labarre P, Papon J, Moreau MF, et al. Iodobenzamides, agents with an affinity for melanoma: applications to diagnosis, staging and therapy. 2025. View Source
